molecular formula C22H17ClN2O6S B15000164 methyl [7-(1,3-benzodioxol-5-yl)-4-(3-chlorophenyl)-2,5-dioxo-4,5,6,7-tetrahydro[1,3]thiazolo[4,5-b]pyridin-3(2H)-yl]acetate

methyl [7-(1,3-benzodioxol-5-yl)-4-(3-chlorophenyl)-2,5-dioxo-4,5,6,7-tetrahydro[1,3]thiazolo[4,5-b]pyridin-3(2H)-yl]acetate

Cat. No.: B15000164
M. Wt: 472.9 g/mol
InChI Key: VHELDXFENSGIDI-UHFFFAOYSA-N
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Description

Methyl [7-(1,3-benzodioxol-5-yl)-4-(3-chlorophenyl)-2,5-dioxo-4,5,6,7-tetrahydro[1,3]thiazolo[4,5-b]pyridin-3(2H)-yl]acetate is a complex organic compound that features a unique combination of functional groups, including a benzodioxole ring, a chlorophenyl group, and a thiazolopyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl [7-(1,3-benzodioxol-5-yl)-4-(3-chlorophenyl)-2,5-dioxo-4,5,6,7-tetrahydro[1,3]thiazolo[4,5-b]pyridin-3(2H)-yl]acetate typically involves multi-step organic reactions. The process may start with the preparation of the thiazolopyridine core, followed by the introduction of the benzodioxole and chlorophenyl groups. Common synthetic methods include:

    Cyclization Reactions: Formation of the thiazolopyridine core through cyclization of appropriate precursors.

    Substitution Reactions: Introduction of the chlorophenyl group via electrophilic aromatic substitution.

    Esterification: Formation of the methyl ester group through esterification reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl [7-(1,3-benzodioxol-5-yl)-4-(3-chlorophenyl)-2,5-dioxo-4,5,6,7-tetrahydro[1,3]thiazolo[4,5-b]pyridin-3(2H)-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Catalysts: Such as palladium on carbon for hydrogenation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

In biological research, the compound may be investigated for its potential biological activity. This includes studies on its interaction with biological targets, such as enzymes or receptors, and its potential therapeutic effects.

Medicine

In medicinal chemistry, the compound may be explored for its potential as a drug candidate. Its structural features suggest it could interact with specific molecular targets, making it a candidate for drug development.

Industry

In industry, the compound may be used in the development of new materials with specific properties, such as polymers or coatings. Its unique structure could impart desirable characteristics to these materials.

Mechanism of Action

The mechanism of action of methyl [7-(1,3-benzodioxol-5-yl)-4-(3-chlorophenyl)-2,5-dioxo-4,5,6,7-tetrahydro[1,3]thiazolo[4,5-b]pyridin-3(2H)-yl]acetate would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Methyl [7-(1,3-benzodioxol-5-yl)-4-phenyl-2,5-dioxo-4,5,6,7-tetrahydro[1,3]thiazolo[4,5-b]pyridin-3(2H)-yl]acetate: Similar structure but without the chlorophenyl group.

    Methyl [7-(1,3-benzodioxol-5-yl)-4-(3-methylphenyl)-2,5-dioxo-4,5,6,7-tetrahydro[1,3]thiazolo[4,5-b]pyridin-3(2H)-yl]acetate: Similar structure with a methyl group instead of a chlorine atom.

Uniqueness

The presence of the chlorophenyl group in methyl [7-(1,3-benzodioxol-5-yl)-4-(3-chlorophenyl)-2,5-dioxo-4,5,6,7-tetrahydro[1,3]thiazolo[4,5-b]pyridin-3(2H)-yl]acetate imparts unique chemical and physical properties

Properties

Molecular Formula

C22H17ClN2O6S

Molecular Weight

472.9 g/mol

IUPAC Name

methyl 2-[7-(1,3-benzodioxol-5-yl)-4-(3-chlorophenyl)-2,5-dioxo-6,7-dihydro-[1,3]thiazolo[4,5-b]pyridin-3-yl]acetate

InChI

InChI=1S/C22H17ClN2O6S/c1-29-19(27)10-24-21-20(32-22(24)28)15(12-5-6-16-17(7-12)31-11-30-16)9-18(26)25(21)14-4-2-3-13(23)8-14/h2-8,15H,9-11H2,1H3

InChI Key

VHELDXFENSGIDI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CN1C2=C(C(CC(=O)N2C3=CC(=CC=C3)Cl)C4=CC5=C(C=C4)OCO5)SC1=O

Origin of Product

United States

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